molecular formula C32H23OP B142069 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol CAS No. 149917-88-4

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Cat. No.: B142069
CAS No.: 149917-88-4
M. Wt: 454.5 g/mol
InChI Key: LWZAKMZAVUALLD-UHFFFAOYSA-N
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Description

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene backbone substituted with diphenylphosphanyl and hydroxyl groups.

Preparation Methods

The synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalen-2-ol with diphenylphosphine under specific conditions to introduce the diphenylphosphanyl group. The reaction conditions often involve the use of catalysts and solvents such as toluene or ethyl acetate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl group to phosphine.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating various catalytic processes such as cross-coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol exerts its effects is primarily through its role as a ligand in catalytic processes. The diphenylphosphanyl group can coordinate with metal centers, forming stable complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the substrates .

Comparison with Similar Compounds

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol can be compared with other similar compounds such as:

    1-[2-(Diphenylphosphanyl)naphthalen-1-yl]isoquinoline: This compound also features a naphthalene backbone with a diphenylphosphanyl group but differs in its additional isoquinoline moiety.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: . The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZAKMZAVUALLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245802
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199796-91-3
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199796-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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